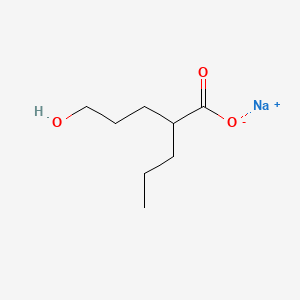

Sodium 5-hydroxy-2-propylpentanoate

Description

Sodium 5-hydroxy-2-propylpentanoate (CAS: 78644-53-8) is a sodium salt derivative of a substituted pentanoic acid. Sodium salts of hydroxycarboxylic acids are often employed in industrial and pharmaceutical applications due to their solubility and stability .

Properties

IUPAC Name |

sodium;5-hydroxy-2-propylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZWWXWOLIYBAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 5-hydroxy-2-propylpentanoate with structurally or functionally related compounds, leveraging available data from the evidence.

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS: 85535-47-3)

- Molecular Formula: C₁₀H₁₉NO₅ (molar mass: 233.26 g/mol) .

- Functional Groups: Contains a hydroxy group, a carbamate (oxycarbonylamino) moiety, and a pentanoic acid backbone.

- Safety and Handling: Requires mechanical exhaust and personal protective equipment (respirators, chemical-resistant gloves) due to uncharacterized toxicity . Incompatible with strong oxidizers, with hazardous decomposition products including NOx and CO .

- Key Differences: Unlike this compound, this compound includes a carbamate group, which may reduce its solubility in polar solvents compared to the sodium salt form.

5-Hydroxy-2-pentanone (CAS: 1071-73-4)

- Molecular Formula : C₅H₁₀O₂ (molar mass: 102.13 g/mol) .

- Physical Properties : Colorless liquid with a boiling point of 111°C at 3.33 kPa; low melting point (< -50°C).

- Functional Groups: A ketone (2-pentanone) and a hydroxy group at the 5-position.

- Applications : Used as a solvent or intermediate in organic synthesis.

- Key Differences: The absence of a sodium carboxylate group makes 5-Hydroxy-2-pentanone more volatile and less stable in aqueous environments compared to this compound.

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S (molar mass: 158.15 g/mol) .

- Functional Groups : A sulfonate group and an unsaturated alkene (2-methylpropene).

- Applications : Likely used as a surfactant or ion-exchange resin component.

- Key Differences: The sulfonate group confers higher acidity and thermal stability compared to carboxylate salts like this compound.

Comparative Data Table

Research Findings and Limitations

- Structural Influence on Solubility: Sodium salts (e.g., this compound) generally exhibit higher aqueous solubility than their acid or neutral counterparts (e.g., 5-Hydroxy-2-pentanone) due to ionic dissociation .

- Safety Data Gaps: Toxicological profiles for this compound and related compounds remain uncharacterized, necessitating caution in handling .

- Functional Group Reactivity : Carbamate-containing compounds (e.g., 85535-47-3) may undergo hydrolysis under acidic conditions, unlike the more stable sodium carboxylates .

Q & A

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS, noting hydrolysis of the ester group under acidic conditions. For long-term storage, recommend lyophilization and storage at -20°C in amber vials under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.